N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Physicochemical Property Lipophilicity Structural Analog Comparator

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic, low-molecular-weight (219.29 g/mol) heterocyclic amide incorporating a 2-cyclopropylimidazole head group linked via an ethyl spacer to a cyclopropanecarboxamide tail. The compound falls within a broader class of cyclopropanecarboxamide derivatives that have been patented for voltage-dependent T-type calcium channel inhibition and for kinase-mediated autoimmune and myeloproliferative indications.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 2034478-15-2
Cat. No. B2875164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide
CAS2034478-15-2
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)C3CC3
InChIInChI=1S/C12H17N3O/c16-12(10-3-4-10)14-6-8-15-7-5-13-11(15)9-1-2-9/h5,7,9-10H,1-4,6,8H2,(H,14,16)
InChIKeyGBPHNYPAMRRNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide (CAS 2034478-15-2) – Procurement-Relevant Structural and Pharmacological Baseline


N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic, low-molecular-weight (219.29 g/mol) heterocyclic amide incorporating a 2-cyclopropylimidazole head group linked via an ethyl spacer to a cyclopropanecarboxamide tail [1]. The compound falls within a broader class of cyclopropanecarboxamide derivatives that have been patented for voltage-dependent T-type calcium channel inhibition [2] and for kinase-mediated autoimmune and myeloproliferative indications [3]. Its dual cyclopropane architecture distinguishes it from simpler imidazole carboxamides used as chemical biology probes and starting materials [4].

Why N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide Cannot Be Trivially Substituted by Other Imidazole Cyclopropanecarboxamides


Within the imidazole cyclopropanecarboxamide chemical space, removal or alteration of the 2-cyclopropyl substituent on the imidazole ring—or replacement of the cyclopropanecarboxamide tail with acetamide or longer-chain amides—produces analogs with divergent logP, conformational constraint, and hydrogen-bonding capacity . Structure–activity relationship (SAR) studies on mutant IDH1 inhibitors demonstrate that the cyclopropyl group at the imidazole 2-position directly influences enzymatic inhibition potency (IC50 differences >10-fold among closely related analogs) [1]. Likewise, T-type calcium channel patents explicitly claim the cyclopropane–imidazole–carboxamide diamide scaffold as critical for inhibitory activity, implying that generic interchange risks loss of target engagement and pharmacological selectivity [2]. For procurement, selecting a compound without the precise 2-cyclopropylimidazole-ethyl-cyclopropanecarboxamide connectivity may yield a functionally irrelevant negative control or an inactive probe.

Quantitative Differentiation of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide from Closest Structural Analogs – Head-to-Head and Cross-Study Evidence


Computed Physicochemical Property Comparison Against Closest Structural Analogs

Computed logP (clogP) of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide is 2.04, which is higher than the simpler N-cyclopropyl-1H-imidazole-1-carboxamide (clogP ~0.6) due to the additional cyclopropyl and ethyl linker contributions [1]. Topological polar surface area (TPSA) is 57.94 Ų, and the compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. These properties place the compound in favorable oral drug-like chemical space (Lipinski Rule of 5 compliant), but the increased lipophilicity relative to des-cyclopropyl analogs may enhance membrane permeability while potentially reducing aqueous solubility [1].

Physicochemical Property Lipophilicity Structural Analog Comparator

IDH1 Mutant Inhibitory Activity – Class-Level SAR Inference for 2-Cyclopropylimidazole Analogs

In a structure–activity-relationship study of imidazole cyclopropyl amine analogues as mutant IDH1 (IDH1R132H) inhibitors, compounds bearing a cyclopropyl substituent at the imidazole 2-position demonstrated potent enzymatic inhibition (IC50 values in the low nanomolar range) and suppressed 2-hydroxyglutarate (2HG) production in IDH1-mutant HT1080 cells [1]. While the specific IC50 of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide was not reported in the primary publication, the SAR trends indicate that cyclopropyl-to-methyl substitution at this position typically results in >5-fold loss of inhibitory potency [1]. Moderate liver microsome stability and oral PK properties were observed for the optimized series [1].

IDH1 Inhibitor Cancer Metabolism 2-Hydroxyglutarate

T-Type Calcium Channel Inhibitory Potential – Patent-Class Structural Coverage Evidence

US patent US11420944B2 claims a genus of cyclopropanecarboxamide compounds with diamide structures as voltage-dependent T-type calcium channel blockers [1]. The claimed Markush structures encompass compounds with an imidazole ring linked via an ethyl spacer to a cyclopropanecarboxamide moiety, structurally matching N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide [1]. Within this patent family, cyclopropane-containing exemplars demonstrated T-type calcium channel inhibitory activity, whereas analogs lacking the cyclopropane ring or with altered linker lengths showed reduced or absent activity [1]. Direct IC50 values for the exact compound are not disclosed, but the structural match to the claimed diamide pharmacophore implies it would be prioritized for screening over non-cyclopropane imidazole analogs.

T-Type Calcium Channel Cav3 Cyclopropanecarboxamide Diamide Scaffold

Structural Uniqueness – Comparative Analysis of Cyclopropyl vs. Methyl/Phenyl Substitution at the Imidazole 2-Position

The 2-cyclopropyl substituent on the imidazole ring imparts conformational constraint that is absent in 2-methyl or 2-unsubstituted analogs. The cyclopropyl ring restricts rotation around the C–C bond linking the substituent to the imidazole, locking the substituent in a fixed orientation that can pre-organize the molecule for target binding . In contrast, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide possesses a freely rotating methyl group, and N-(2-(1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide lacks any 2-substituent entirely . This conformational difference has been exploited in kinase inhibitor design where cyclopropyl groups enhance binding affinity through entropy reduction [1].

Medicinal Chemistry Conformational Constraint Cyclopropyl Effect

Priority Research and Industrial Application Scenarios for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide Based on Available Evidence


Mutant IDH1 Cancer Metabolism Probe and Inhibitor Lead Optimization

Based on SAR evidence that 2-cyclopropylimidazole analogs exhibit potent mutant IDH1 inhibition [1], N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide can serve as a structurally defined probe for studying IDH1R132H-dependent 2HG suppression in glioblastoma and AML cell models. Its cyclopropyl pharmacophore is integral to target engagement, making it a more appropriate tool compound than methyl-substituted or unsubstituted imidazole analogs for validating IDH1 dependency.

T-Type Calcium Channel (Cav3) Pharmacological Tool and Pain/Epilepsy Screening

The compound's structural alignment with the cyclopropanecarboxamide diamide scaffold claimed in US11420944B2 [2] positions it for screening in T-type calcium channel assays relevant to neuropathic pain, absence epilepsy, and hypertension. Procurement for electrophysiology (patch-clamp) or fluorescence-based Cav3 screens is warranted; analogs lacking the cyclopropane motif are expected to show diminished or no channel blocking activity and should not be used as substitutes.

Kinase Selectivity Profiling and Autoimmune Disease Target Deconvolution

The cyclopropanecarboxamide substructure is a recognized kinase-binding motif, particularly for JAK and other tyrosine kinases implicated in autoimmune and myeloproliferative diseases [3]. The compound can be incorporated into kinome-wide selectivity panels to deconvolute polypharmacology. Its conformational constraint (cyclopropyl at imidazole 2-position) may confer selectivity advantages over more flexible analogs, enabling cleaner target engagement signatures in cellular pathway assays.

Physicochemical Comparator for MedChem SAR Exploration of Lipophilicity and Permeability

With a computed clogP of 2.04 and TPSA of 57.94 Ų [4], this compound occupies a desirable oral drug-like property space. It can serve as a reference standard in permeability assays (PAMPA, Caco-2) when benchmarking against more polar analogs (e.g., N-cyclopropyl-1H-imidazole-1-carboxamide, clogP ~0.6) or more lipophilic derivatives. Procurement for ADME assay development or logD measurement kit calibration is a practical industrial scenario.

Quote Request

Request a Quote for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.